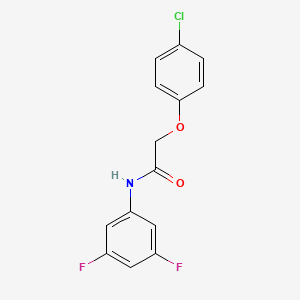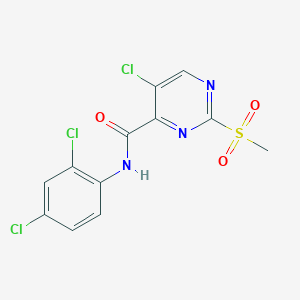![molecular formula C19H16N4O2S2 B4235351 2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE](/img/structure/B4235351.png)
2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE
Vue d'ensemble
Description
2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE is a complex organic compound that features both benzimidazole and benzothiazole moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE typically involves the condensation of o-phenylenediamine with formic acid or equivalent reagents to form the benzimidazole core . The benzothiazole moiety can be synthesized via the reaction of o-aminothiophenol with carbon disulfide in an alkaline medium . The final step involves the coupling of these two moieties through a thioether linkage, followed by acetylation to introduce the acetyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various acyl derivatives.
Applications De Recherche Scientifique
2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties.
Mécanisme D'action
The compound exerts its effects by binding to specific molecular targets, such as DNA grooves, and inducing conformational changes that disrupt normal cellular processes. It has been shown to have peroxide-mediated DNA-cleavage properties, leading to cytotoxic effects in various cancer cell lines . The pathways involved include the generation of reactive oxygen species (ROS) and the activation of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Known for their broad-spectrum pharmacological activities, including antimicrobial, anticancer, and antiviral properties.
Benzothiazole derivatives: Exhibiting significant biological activities, such as antitumor and anti-inflammatory effects.
Uniqueness
2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE stands out due to its dual heterocyclic structure, which enhances its ability to interact with multiple biological targets. This dual functionality makes it a versatile compound in medicinal chemistry and pharmaceutical research .
Propriétés
IUPAC Name |
2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-(1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-11(17(25)22-18-20-14-8-4-6-10-16(14)27-18)26-19-21-13-7-3-5-9-15(13)23(19)12(2)24/h3-11H,1-2H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUUHZIUKILQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2S1)SC3=NC4=CC=CC=C4N3C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B4235275.png)
![2-(4-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4235279.png)
![7-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4235283.png)
![3-bromo-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4235301.png)
![N-[1-(1-benzylbenzimidazol-2-yl)ethyl]formamide](/img/structure/B4235309.png)
![4-[2-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B4235310.png)
![N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-phenylbutanamide](/img/structure/B4235318.png)
![N-ethyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4235329.png)
![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B4235336.png)


![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4235357.png)
![2-{[(benzylthio)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B4235364.png)
![4-({5-[(phenylthio)methyl]-2-furoyl}amino)phenyl thiocyanate](/img/structure/B4235382.png)
